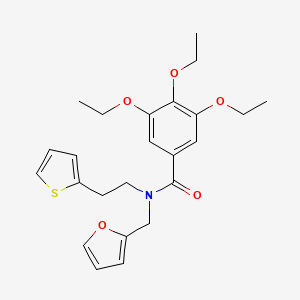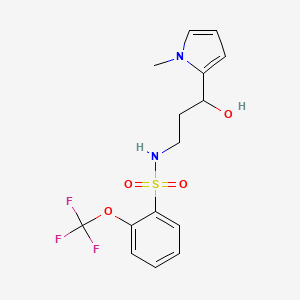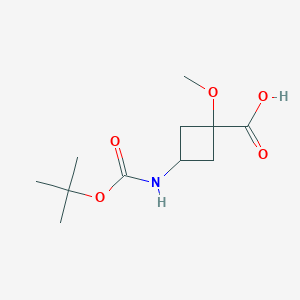
3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB belongs to the class of benzamide derivatives, which are known to exhibit various biological activities such as anticancer, antiviral, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is not fully understood. However, it has been suggested that 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has also been found to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. The antiviral activity of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is believed to be due to its ability to inhibit viral replication. 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has been shown to inhibit the expression of viral genes and reduce the production of infectious virus particles. The antifungal activity of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is thought to be due to its ability to disrupt fungal cell membrane integrity.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can induce apoptosis in cancer cells, inhibit viral replication, and disrupt fungal cell membrane integrity. In addition, 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has been found to modulate the expression of various genes involved in cancer progression and viral infection. However, the exact biochemical and physiological effects of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide in vivo are yet to be fully elucidated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide in lab experiments is its potent anticancer, antiviral, and antifungal activities. 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development. However, one of the limitations of using 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to administer 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide in vivo and may require the use of alternative delivery methods.
Direcciones Futuras
There are several future directions for the study of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide. One of the areas of research could be to investigate the in vivo efficacy and toxicity of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide in animal models. Additionally, the development of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide analogs with improved solubility and potency could be explored. Another area of research could be to investigate the potential of 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide in combination with other anticancer, antiviral, or antifungal agents to enhance their therapeutic efficacy. Finally, the development of novel drug delivery systems for 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide could be explored to improve its bioavailability and therapeutic efficacy.
Métodos De Síntesis
3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can be synthesized using a multi-step reaction process. The synthesis begins with the reaction of 3,4,5-trimethoxybenzaldehyde with furfurylamine to form the intermediate product. The intermediate product is then reacted with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent to obtain the final product, 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide. The purity of the synthesized 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has also been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Additionally, 3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has demonstrated antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
3,4,5-triethoxy-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5S/c1-4-27-21-15-18(16-22(28-5-2)23(21)29-6-3)24(26)25(17-19-9-7-13-30-19)12-11-20-10-8-14-31-20/h7-10,13-16H,4-6,11-12,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKPNMVYTHNHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2964971.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B2964972.png)
![4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2964973.png)
![2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol](/img/structure/B2964976.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2964978.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2964980.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2964982.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2964984.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2964988.png)